molecular formula C19H18N2O4 B12702133 1H-Indole-4,7-dione, 3-(hydroxymethyl)-2-(3-hydroxy-1-propenyl)-1-methyl-5-(phenylamino)-, (E)- CAS No. 185900-88-3

1H-Indole-4,7-dione, 3-(hydroxymethyl)-2-(3-hydroxy-1-propenyl)-1-methyl-5-(phenylamino)-, (E)-

Cat. No.: B12702133
CAS No.: 185900-88-3
M. Wt: 338.4 g/mol
InChI Key: SVSXSIFMFHSMQT-VMPITWQZSA-N
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Description

1H-Indole-4,7-dione, 3-(hydroxymethyl)-2-(3-hydroxy-1-propenyl)-1-methyl-5-(phenylamino)-, (E)- is a complex organic compound with a unique structure that includes an indole core, hydroxymethyl, hydroxypropenyl, and phenylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole-4,7-dione, 3-(hydroxymethyl)-2-(3-hydroxy-1-propenyl)-1-methyl-5-(phenylamino)-, (E)- typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the hydroxymethyl and hydroxypropenyl groups through selective functionalization reactions. The phenylamino group is then added via nucleophilic substitution reactions. The final step involves the methylation of the indole nitrogen to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1H-Indole-4,7-dione, 3-(hydroxymethyl)-2-(3-hydroxy-1-propenyl)-1-methyl-5-(phenylamino)-, (E)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the dione groups to diols.

    Substitution: The phenylamino group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and nitro compounds are employed.

Major Products

The major products formed from these reactions include various substituted indole derivatives, quinones, and diols, depending on the reaction conditions and reagents used.

Scientific Research Applications

1H-Indole-4,7-dione, 3-(hydroxymethyl)-2-(3-hydroxy-1-propenyl)-1-methyl-5-(phenylamino)-, (E)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Indole-4,7-dione, 3-(hydroxymethyl)-2-(3-hydroxy-1-propenyl)-1-methyl-5-(phenylamino)-, (E)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Properties

CAS No.

185900-88-3

Molecular Formula

C19H18N2O4

Molecular Weight

338.4 g/mol

IUPAC Name

5-anilino-3-(hydroxymethyl)-2-[(E)-3-hydroxyprop-1-enyl]-1-methylindole-4,7-dione

InChI

InChI=1S/C19H18N2O4/c1-21-15(8-5-9-22)13(11-23)17-18(21)16(24)10-14(19(17)25)20-12-6-3-2-4-7-12/h2-8,10,20,22-23H,9,11H2,1H3/b8-5+

InChI Key

SVSXSIFMFHSMQT-VMPITWQZSA-N

Isomeric SMILES

CN1C(=C(C2=C1C(=O)C=C(C2=O)NC3=CC=CC=C3)CO)/C=C/CO

Canonical SMILES

CN1C(=C(C2=C1C(=O)C=C(C2=O)NC3=CC=CC=C3)CO)C=CCO

Origin of Product

United States

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